molecular formula C25H23N3O3 B14972074 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B14972074
M. Wt: 413.5 g/mol
InChI Key: LUHSWFNZWIVUIX-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-3-yl substituent at the 2-position of the quinoline core and a 3,4-dimethoxyphenethyl group attached via an amide linkage. Its molecular formula is C₂₅H₂₃N₃O₃, with a molecular weight of 413.48 g/mol .

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C25H23N3O3/c1-30-23-10-9-17(14-24(23)31-2)11-13-27-25(29)20-15-22(18-6-5-12-26-16-18)28-21-8-4-3-7-19(20)21/h3-10,12,14-16H,11,13H2,1-2H3,(H,27,29)

InChI Key

LUHSWFNZWIVUIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyridine ring and the dimethoxyphenyl group. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs in the Quinoline-4-Carboxamide Family

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 2-(Pyridin-3-yl), N-(3,4-dimethoxyphenethyl) C₂₅H₂₃N₃O₃ 413.48
6-Chloro Analog (Y200-1161) 6-Chloro, 2-(Pyridin-3-yl) C₂₅H₂₂ClN₃O₃ 447.92
N-(2,6-Dichlorophenyl) Derivative (Y043-0052) N-(2,6-Dichlorophenyl), 2-(Pyridin-3-yl) C₂₁H₁₄Cl₂N₃O 410.27
N-(3-Pyridinyl)-2-Phenyl Derivative 2-Phenyl, N-(3-Pyridinyl) C₂₁H₁₅N₃O 325.37
Compound 35 (Antimicrobial Agent) 6-Fluoro, morpholinopropylamino substituent C₂₄H₂₈F₂N₄O₂ 466.51

Structural Insights :

  • Aromatic vs. Aliphatic Side Chains : The dimethoxyphenethyl group in the target compound contrasts with the dichlorophenyl group in Y043-0052. Dimethoxy groups may improve solubility via polar interactions, whereas chloro substituents could enhance lipophilicity .
  • Pyridinyl vs. Phenyl Substituents : The 2-pyridin-3-yl group in the target compound offers hydrogen-bonding capability, unlike the 2-phenyl group in the N-(3-pyridinyl) derivative, which relies on hydrophobic interactions .

Functional Group Variations and Pharmacological Implications

Antimicrobial Activity:
  • Compound 35 () demonstrates multi-stage antimicrobial activity attributed to its 6-fluoro and morpholinopropylamino groups. The target compound’s pyridinyl and dimethoxyphenethyl groups may similarly interact with bacterial membranes or enzymes, though direct activity data is unavailable .
  • Quinoline-4-carboxamides in (e.g., 5a5–5b1) exhibit antibacterial properties linked to their side-chain diversity. For instance, morpholino or dimethylamino groups enhance solubility and membrane penetration .
Binding Affinity and Selectivity:
  • The dimethoxyphenethyl moiety in the target compound is structurally analogous to ligands targeting adrenergic or dopaminergic receptors (e.g., ’s H-351 compound).
Melting Points and Solubility:
  • However, related quinoline-4-carboxamides (e.g., 5a5 in ) have melting points >180°C, indicating high crystallinity. Chlorinated analogs (Y200-1161) may exhibit higher melting points due to increased molecular symmetry .

Key Research Findings and Gaps

  • highlights the role of side-chain modifications in enhancing antibacterial efficacy, but the target compound’s biological data remains unexplored.
  • provides crystallographic data for a dimethoxyphenethyl-containing ammonium salt, underscoring the group’s role in stabilizing molecular conformations. This could inform SAR studies for the target compound .

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